Product packaging for Methyl 6-(bromomethyl)-5-fluoronicotinate(Cat. No.:)

Methyl 6-(bromomethyl)-5-fluoronicotinate

Cat. No.: B13705822
M. Wt: 248.05 g/mol
InChI Key: QUXCFOCFAHDIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(bromomethyl)-5-fluoronicotinate is a high-purity chemical intermediate designed for research use only. It is not intended for diagnostic or therapeutic applications. This multifunctional pyridine derivative features both a bromomethyl group and a fluorine atom, making it a valuable scaffold in medicinal chemistry and drug discovery. The bromomethyl moiety is a key reactive site for nucleophilic substitution reactions, such as alkylation, allowing for the introduction of various amine and other functional groups. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability. The methyl ester group offers a handle for further hydrolysis or transformation. As a result, this compound is particularly useful for synthesizing targeted libraries of small molecules. It is commonly employed in the development of potential therapeutics, including kinase inhibitors and other enzyme-targeted agents. Researchers should handle this material with care, using appropriate personal protective equipment. It is recommended to store the product in a cool, dark place, under an inert atmosphere such as nitrogen, to maintain its stability and purity over time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO2 B13705822 Methyl 6-(bromomethyl)-5-fluoronicotinate

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 6-(bromomethyl)-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-6(10)7(3-9)11-4-5/h2,4H,3H2,1H3

InChI Key

QUXCFOCFAHDIFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)CBr)F

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Bromomethyl 5 Fluoronicotinate and Its Precursors

Retrosynthetic Analysis of the 5-Fluoronicotinate Core with a Bromomethyl Side Chain

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. For Methyl 6-(bromomethyl)-5-fluoronicotinate, the analysis reveals key precursors and strategic bond disconnections.

Two primary functional group interconversions (FGI) are identified:

Ester Disconnection: The methyl ester can be retrosynthetically disconnected to its corresponding carboxylic acid, 6-(bromomethyl)-5-fluoronicotinic acid. This transformation points to an esterification reaction in the forward synthesis.

Bromomethyl Disconnection: The bromomethyl group at the C-6 position is recognized as a derivative of a methyl group. This suggests a benzylic-type radical bromination of a 6-methyl precursor in the forward synthesis.

Following these FGIs, the key intermediate is identified as Methyl 6-methyl-5-fluoronicotinate . Further disconnection of this intermediate's ester group leads to 6-methyl-5-fluoronicotinic acid . The core challenge then becomes the synthesis of the substituted 5-fluoronicotinic acid ring system. This systematic deconstruction provides a clear roadmap for the forward synthesis, highlighting the main transformations required: formation of the fluorinated pyridine (B92270) ring, esterification of the carboxylic acid, and selective bromination of the methyl group.

Conventional Synthetic Approaches to the 5-Fluoronicotinic Acid System

Building upon the retrosynthetic blueprint, conventional methods focus on constructing the core heterocyclic system and introducing the necessary functionalities.

The synthesis of the 5-fluoronicotinate core is a critical phase. While various methods exist for pyridine synthesis, a notable pathway to the precursor, 5-fluoronicotinic acid, starts from 3-fluoroquinoline (B1210502). This process involves two main steps:

Oxidation: 3-fluoroquinoline is oxidized to form 5-fluoroquinolinic acid. This transformation can be achieved using potent oxidizing agents capable of cleaving the benzene (B151609) portion of the quinoline (B57606) system. A documented method employs nascent oxygen, which can be generated from hydrogen peroxide in the presence of a copper salt. google.com

Decarboxylation: The resulting 5-fluoroquinolinic acid is then heated to induce decarboxylation, yielding 5-fluoronicotinic acid. google.com Temperatures in the range of 150-220°C are typically required for this step. google.com

Once the 5-fluoronicotinic acid (or a 6-methylated analogue) is obtained, it must be converted to its methyl ester. A common and straightforward method is the Fischer-Speier esterification. This involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrogen chloride. chemicalbook.comprepchem.com The reaction drives the equilibrium towards the ester product.

With the precursor Methyl 6-methyl-5-fluoronicotinate in hand, the next crucial step is the introduction of the bromine atom on the methyl group at the C-6 position. The most effective and widely used method for this transformation is radical bromination .

This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source. organic-chemistry.org NBS is favored because it maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which is crucial for favoring radical substitution over electrophilic addition to any potential double bonds. youtube.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions (e.g., irradiation with a sunlamp). The reaction is typically carried out in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator decomposes to form radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the 6-methyl group, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of Br₂ (generated from NBS) to form the desired bromomethyl product and a new bromine radical, continuing the chain.

Termination: The reaction ceases when two radicals combine.

Green Chemistry Approaches in Bromonicotinate Synthesis

Solvent-Free or Environmentally Benign Reaction Media

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for solvents altogether.

Solvent-Free Esterification:

The synthesis of the precursor, methyl 5-fluoronicotinate, from 5-fluoronicotinic acid and methanol, typically involves acid catalysis in excess methanol, which also acts as the solvent. Greener alternatives to this process are actively being explored. One promising approach is the use of mechanochemistry, specifically high-speed ball milling (HSBM). This solvent-free technique uses mechanical force to induce chemical reactions. Research has demonstrated the successful solvent-free esterification of nicotinic acid and other carboxylic acids at room temperature, indicating its potential applicability to 5-fluoronicotinic acid. nih.gov

Another green approach is the use of enzymatic catalysis. For instance, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.gov This suggests that a similar enzymatic esterification of 5-fluoronicotinic acid could be performed in a green solvent like tert-amyl alcohol, which is considered more environmentally friendly than traditional solvents. nih.gov

Environmentally Benign Solvents for Nicotinate Synthesis:

For the bromination step, which traditionally might use chlorinated solvents, the choice of a greener solvent is critical. While a Japanese patent describes the use of dichloromethane (B109758) for a bentonite-catalyzed bromination, which is not ideal from a green perspective, other research into bromination reactions has explored more benign options. google.com The ideal green solvent would have low toxicity, be biodegradable, and be sourced from renewable feedstocks.

Table 1: Comparison of Reaction Media for Nicotinate Synthesis

Reaction StepConventional MediumGreen Alternative(s)Key Advantages of Green Alternative
Esterification of 5-fluoronicotinic acid Excess Methanol- Solvent-free (Ball Milling) - tert-Amyl alcohol (with enzymatic catalyst)- Reduced solvent waste - Milder reaction conditions - Increased atom economy
Modification of Nicotinic Esters DMF, DMSOCyrene™- Bio-derived and biodegradable - Lower toxicity
Bromination of Methyl 5-fluoro-6-methylnicotinate Chlorinated Solvents (e.g., CCl₄, CHCl₃)Supercritical CO₂, Ionic Liquids (potential)- Reduced toxicity and environmental impact - Potential for easier product separation

Catalytic Systems for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions with reduced waste.

Catalysts for Esterification:

While traditional esterification uses strong mineral acids like sulfuric acid, which can lead to difficult workups and corrosive waste streams, solid acid catalysts offer a greener alternative. For example, MoO₃/SiO₂ has been investigated as a bifunctional solid catalyst for the synthesis of methyl nicotinate, demonstrating the potential for recyclable and less corrosive catalytic systems. researchgate.net Such solid catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Catalysts for Bromination:

The bromination of the methyl group on a precursor like methyl 5-fluoro-6-methylnicotinate is a key step. Traditional methods often use radical initiators like AIBN or UV light with elemental bromine or N-bromosuccinimide (NBS). Green catalytic approaches aim to improve selectivity and reduce the use of hazardous reagents.

One innovative approach involves the use of solid catalysts. A patent has described the use of bentonite (B74815), a type of clay, as a catalyst for the bromination of methyl groups on aromatic rings using bromine in dichloromethane at mild temperatures. google.com This method claims high selectivity for mono-bromination and could potentially be adapted for the synthesis of this compound. The use of a solid, inexpensive, and readily available catalyst like bentonite aligns well with green chemistry principles, although the solvent choice would need optimization.

Furthermore, transition-metal catalysis offers highly selective C-H activation pathways. Research on ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives using tetrabutylammonium (B224687) tribromide (TBATB) showcases the potential for directing bromination to specific positions under catalytic control. nih.gov While this specific example is for an aryl C-H bond, the principle of using transition metal catalysts to achieve high selectivity in bromination is a key area of green chemistry research that could lead to more efficient syntheses of bromonicotinate derivatives.

Table 2: Overview of Catalytic Systems in Bromonicotinate Synthesis

Reaction StepConventional Catalyst/InitiatorGreen Catalytic AlternativeAdvantages of Green Catalyst
Esterification Sulfuric Acid (H₂SO₄)- Solid Acids (e.g., MoO₃/SiO₂) - Enzymes (e.g., Novozym® 435)- Recyclable - Non-corrosive - High selectivity - Mild conditions
Benzylic Bromination Radical Initiators (e.g., AIBN, UV light)- Solid Catalysts (e.g., Bentonite) - Transition Metal Catalysts (e.g., Ruthenium complexes)- Improved selectivity - Potentially milder reaction conditions - Reduced byproducts

Reactivity and Mechanistic Investigations of Methyl 6 Bromomethyl 5 Fluoronicotinate

Elucidation of the Reactivity Profile of the Bromomethyl Moiety

The bromomethyl group attached to the pyridine (B92270) ring at the 6-position is analogous to a benzylic bromide. This structural feature renders the methylene (B1212753) carbon highly susceptible to nucleophilic attack due to the ability of the aromatic ring to stabilize the transition state of both SN1 and SN2 reactions. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen is expected to further enhance the electrophilicity of the benzylic carbon, making it a prime target for a wide array of nucleophiles.

Nucleophilic Substitution Reactions with Oxygen-Based Nucleophiles

Methyl 6-(bromomethyl)-5-fluoronicotinate is anticipated to react readily with various oxygen-based nucleophiles to yield the corresponding ethers. These reactions typically proceed via an SN2 mechanism, involving the backside attack of the nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion.

In reactions with alcohols and phenols, a base is often employed to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The choice of base and solvent can significantly influence the reaction rate and yield. Common bases include sodium hydride, potassium carbonate, and tertiary amines.

NucleophileReagent/ConditionsProductReference (Analogous Reactions)
Methanol (B129727)NaH, THF, rtMethyl 6-(methoxymethyl)-5-fluoronicotinateN/A
PhenolK₂CO₃, Acetone, refluxMethyl 6-(phenoxymethyl)-5-fluoronicotinateN/A
Sodium EthoxideEthanol (B145695), rtMethyl 6-(ethoxymethyl)-5-fluoronicotinateN/A

This table is generated based on the expected reactivity of benzylic halides. Specific experimental data for this compound was not available in the searched literature.

Nucleophilic Substitution Reactions with Nitrogen-Based Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is expected to provide a straightforward route to the corresponding 6-(aminomethyl)-5-fluoronicotinate derivatives. These reactions are fundamental in the synthesis of various biologically active molecules. The reactions generally proceed under mild conditions, often in a polar aprotic solvent. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the hydrogen bromide formed during the reaction.

NucleophileReagent/ConditionsProductReference (Analogous Reactions)
AmmoniaNH₃ in MethanolMethyl 6-(aminomethyl)-5-fluoronicotinateN/A
DiethylamineK₂CO₃, CH₃CN, rtMethyl 6-((diethylamino)methyl)-5-fluoronicotinateN/A
AnilineTriethylamine (B128534), THF, refluxMethyl 6-((phenylamino)methyl)-5-fluoronicotinateN/A

This table is generated based on the expected reactivity of benzylic halides. Specific experimental data for this compound was not available in the searched literature.

Nucleophilic Substitution Reactions with Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and are expected to react efficiently with this compound to form the corresponding thioethers. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion. The high nucleophilicity of sulfur often leads to rapid and high-yielding reactions.

NucleophileReagent/ConditionsProductReference (Analogous Reactions)
EthanethiolNaH, DMF, 0 °C to rtMethyl 6-((ethylthio)methyl)-5-fluoronicotinateN/A
ThiophenolK₂CO₃, Acetonitrile (B52724), rtMethyl 6-((phenylthio)methyl)-5-fluoronicotinateN/A
Sodium SulfideNa₂S, Ethanol/Water, refluxBis((5-fluoro-3-(methoxycarbonyl)pyridin-2-yl)methyl)sulfaneN/A

This table is generated based on the expected reactivity of benzylic halides. Specific experimental data for this compound was not available in the searched literature.

Formation of Quaternary Pyridinium (B92312) Salts

The nitrogen atom of a pyridine ring is nucleophilic and can react with alkyl halides to form quaternary pyridinium salts. In the case of this compound, an intermolecular reaction with another pyridine derivative, or even a self-reaction under certain conditions, could lead to the formation of a quaternary pyridinium salt. More commonly, it would be used as an alkylating agent to quaternize other pyridine-containing molecules. This reaction is a standard method for activating pyridine rings and is widely used in various synthetic applications.

Pyridine DerivativeReagent/ConditionsProductReference (Analogous Reactions)
PyridineAcetonitrile, reflux1-((5-Fluoro-3-(methoxycarbonyl)pyridin-2-yl)methyl)pyridin-1-ium bromideN/A
4-DimethylaminopyridineDichloromethane (B109758), rt4-(Dimethylamino)-1-((5-fluoro-3-(methoxycarbonyl)pyridin-2-yl)methyl)pyridin-1-ium bromideN/A

This table is generated based on the expected reactivity of benzylic halides with pyridines. Specific experimental data for this compound was not available in the searched literature.

Transformations Involving the Nicotinate (B505614) Ester Group

The methyl ester group at the 3-position of the pyridine ring is also susceptible to chemical transformations, most notably hydrolysis to the corresponding carboxylic acid.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl nicotinate ester to 6-(bromomethyl)-5-fluoronicotinic acid can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method for ester hydrolysis and typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like methanol or ethanol to ensure solubility. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a strong acid yields the carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

Reaction ConditionReagentsProductReference (Analogous Reactions)
Basic Hydrolysis1. NaOH (aq), MeOH, reflux 2. HCl (aq)6-(Bromomethyl)-5-fluoronicotinic acidN/A
Acidic HydrolysisH₂SO₄ (aq), reflux6-(Bromomethyl)-5-fluoronicotinic acidN/A

This table is generated based on general knowledge of ester hydrolysis. Specific experimental data for this compound was not available in the searched literature.

Transesterification Processes

Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgbyjus.com This process is typically catalyzed by either an acid or a base. wikipedia.org In the context of this compound, the methyl group of the ester can be substituted by other alkyl or aryl groups by reacting it with a corresponding alcohol in the presence of a suitable catalyst.

Mechanism: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol molecule. byjus.com Conversely, in a basic medium, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. byjus.com Both pathways proceed through a tetrahedral intermediate. wikipedia.org The reaction is generally reversible, and the equilibrium can be shifted towards the product by using an excess of the reactant alcohol or by removing the methanol byproduct. wikipedia.orglscollege.ac.in

While specific studies on the transesterification of this compound are not extensively documented, the general principles are well-established for related nicotinic acid esters. google.comgoogleapis.comwipo.int For instance, the synthesis of menthyl nicotinate has been achieved through the transesterification of methyl nicotinate with menthol. google.comgoogleapis.com

The following table summarizes general conditions for transesterification reactions applicable to methyl nicotinate derivatives.

Table 1: General Conditions for Transesterification of Methyl Nicotinate Derivatives

Catalyst Type Catalyst Example Solvent Temperature Key Features
Base Sodium Methoxide Excess Reactant Alcohol Reflux Common and effective for simple alcohols.
Base n-Butyllithium Toluene Elevated Used for less reactive, bulky alcohols. googleapis.com
Acid Sulfuric Acid Excess Reactant Alcohol Reflux Classic method, can be slow.

| Acid | Anhydrous HCl | Excess Reactant Alcohol | Reflux | Alternative acid catalyst. |

Amidation Reactions of the Ester Functionality

The conversion of the ester group in this compound to an amide can be achieved by reaction with a primary or secondary amine. This transformation, known as aminolysis, typically requires more forcing conditions than simple hydrolysis due to the lower nucleophilicity of amines compared to hydroxide ions.

Direct amidation of unactivated esters with amines can be challenging and may require high temperatures or the use of catalysts. nih.govmdpi.com Catalytic methods have been developed to facilitate this reaction under milder conditions. These include the use of Lewis acids or transition metal catalysts. nih.govmdpi.com For example, nickel-catalyzed reductive coupling of unactivated esters with nitroarenes provides a direct route to aromatic amides. nih.gov Organocatalytic methods have also been reported. mdpi.com

The reactivity of pyridyl esters in amidation reactions can be influenced by the position of the ester group on the pyridine ring. The electronic properties of the pyridine ring can affect the electrophilicity of the carbonyl carbon.

Below is a table of representative conditions for the amidation of methyl esters, which can be applied to this compound.

Table 2: Representative Conditions for Amidation of Methyl Esters

Reagent/Catalyst Amine Solvent Temperature Product Type
Heat (Thermal) Primary/Secondary Amine Neat or High-Boiling Solvent High Temperature Primary/Secondary Amide
Nickel Catalyst Nitroarene Toluene 90-140 °C Aromatic Amide nih.gov
Zirconium Catalyst Alkyl Amines Toluene Elevated Alkyl Amide

| Organocatalyst (TBD) | Primary/Secondary Amine | Various | Mild | Primary/Secondary Amide ucl.ac.uk |

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is substituted with a fluorine atom, a methyl ester, and a bromomethyl group. These substituents influence the electronic properties and reactivity of the aromatic system.

Directed Ortho-Metalation Strategies (if applicable)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles.

For pyridine systems, DoM is particularly useful as it can overcome the propensity for nucleophilic addition of organolithiums to the electron-deficient ring. uwindsor.ca A directing group is generally required to achieve selective deprotonation. uwindsor.ca In this compound, both the fluorine atom and the ester group (or a derivative thereof) could potentially act as directing groups. Halogens, including fluorine, are known to be moderate directing groups in DoM. organic-chemistry.orgunblog.fr The ester group is generally a weak directing group, but related functionalities like amides are strong DMGs. organic-chemistry.org

The likely positions for deprotonation would be C-4 (ortho to the fluorine) and C-2 (ortho to the ester). The relative directing ability of the fluorine and the ester group, as well as steric factors, would determine the regioselectivity of the metalation.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Related Halogenated Pyridines

The bromine atom at the 6-position of the pyridine ring is a handle for various palladium-catalyzed cross-coupling reactions. These reactions are invaluable for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org It is a versatile method for forming C-C bonds. The 6-bromo position of a pyridine ring is a suitable electrophilic partner for this reaction.

General Reaction: Ar-Br + R-B(OH)₂ → Ar-R

Catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor and a phosphine (B1218219) ligand. organic-chemistry.org

Base: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid. organic-chemistry.org

Table 3: Examples of Suzuki Coupling with Bromopyridine Derivatives

Bromopyridine Substrate Boronic Acid Catalyst Base Solvent Yield
2-Bromo-6-methylpyridine Phenylboronic acid Pd₂(dba)₃ / P(t-Bu)₃ K₃PO₄ Toluene High

| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | 4-Methyl-phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Ethanol | Good nih.gov |

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org

General Reaction: Ar-Br + H-C≡C-R → Ar-C≡C-R

Catalyst System: A Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). organic-chemistry.org

Base: An amine base, such as triethylamine or diisopropylamine, is used as the solvent and to neutralize the HBr byproduct. wikipedia.org

Table 4: Examples of Sonogashira Coupling with Bromopyridine Derivatives

Bromopyridine Substrate Alkyne Catalyst System Base Solvent Yield
6-Bromo-3-fluoro-2-cyanopyridine 1-Ethyl-4-ethynylbenzene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF Moderate soton.ac.uk

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | High organic-chemistry.org |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org

General Reaction: Ar-Br + R₂NH → Ar-NR₂

Catalyst: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos). chemspider.com

Base: A strong, non-nucleophilic base, such as NaOt-Bu or K₃PO₄, is required. chemspider.com

Table 5: Examples of Buchwald-Hartwig Amination with Bromopyridine Derivatives

Bromopyridine Substrate Amine Catalyst System Base Solvent Yield
2-Bromo-6-methylpyridine trans-1,2-Diaminocyclohexane Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 60% chemspider.com

| 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | High amazonaws.com |

Derivatization at the Fluorine Position (if applicable)

The C-F bond on an aromatic ring is generally very strong and resistant to cleavage. Nucleophilic aromatic substitution (SₙAr) of fluoride (B91410) is typically challenging unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the fluorine atom. In this compound, the ester and the pyridine nitrogen are electron-withdrawing, which could potentially activate the C-F bond towards nucleophilic attack.

However, SₙAr reactions on 3- or 5-fluoropyridines are known to be difficult and often result in low yields. nih.gov A more viable strategy to enhance the reactivity of the pyridine ring towards nucleophilic substitution is the formation of the corresponding pyridine N-oxide. Oxidation of the pyridine nitrogen atom significantly activates the ring, particularly at the 2- and 4-positions, and can facilitate the displacement of a halide at the 3-position. nih.gov For example, 3-bromopyridine (B30812) N-oxide shows significantly higher reactivity towards fluoride substitution compared to 3-bromopyridine itself. nih.gov A similar approach could potentially be applied to activate the 5-fluoro position of the target molecule for substitution reactions.

Strategic Applications of Methyl 6 Bromomethyl 5 Fluoronicotinate As a Key Building Block

Construction of Novel Fluorinated Heterocyclic Scaffolds

The inherent reactivity of the bromomethyl group, positioned on a fluorinated pyridine (B92270) ring, presents a valuable tool for the synthesis of complex heterocyclic systems. Such scaffolds are of high interest in drug discovery and materials science. rsc.orgairo.co.in

Synthesis of Fused Pyridine Derivatives

The primary utility of the bromomethyl group in Methyl 6-(bromomethyl)-5-fluoronicotinate would be its function as an electrophile in intramolecular and intermolecular cyclization reactions. This reactivity is foundational for the construction of fused ring systems, which are common motifs in pharmacologically active compounds. airo.co.in

For instance, reaction with a binucleophilic species could lead to the formation of a new heterocyclic ring fused to the pyridine core. A hypothetical reaction scheme is presented below:

ReactantPotential Fused Heterocycle Product
HydrazinePyridopyridazinone derivative
ThioureaPyridothiazinone derivative
GuanidinePyridopyrimidinone derivative

These reactions would typically proceed via initial nucleophilic substitution of the bromide, followed by a subsequent intramolecular cyclization. The fluorine atom at the 5-position would likely influence the electronic properties of the pyridine ring, potentially affecting the regioselectivity and rate of these cyclization reactions. The synthesis of fused heterocyclic compounds through such cyclization reactions is a well-established strategy for generating molecular diversity. airo.co.in

Ring Expansion and Contraction Methodologies

While the bromomethyl group is not directly involved in typical ring expansion or contraction reactions of the pyridine core, its presence offers a synthetic handle for creating precursors to such transformations. Methodologies for pyridine ring expansion are of interest for accessing larger, nitrogen-containing heterocyclic systems. organic-chemistry.org

For example, the bromomethyl group could be converted to an aminomethyl or hydroxymethyl group. Subsequent reactions could then be employed to induce ring expansion. One potential, albeit complex, pathway could involve the conversion of the bromomethyl group to a diazomethyl group, which could then undergo a rearrangement to expand the pyridine ring to a diazepine. However, such transformations are often challenging and would require significant methodological development.

Development of Complex Organic Molecules for Chemical Biology Research

The unique combination of a reactive site and a biologically relevant scaffold in this compound makes it an attractive starting point for the development of tools for chemical biology.

Design and Synthesis of Molecular Probes

The bromomethyl group serves as an excellent electrophilic handle for conjugating the fluorinated pyridine moiety to other molecules. This is a key feature in the design of molecular probes, which are used to study biological systems. mdpi.com

By reacting this compound with a fluorescent dye, a quencher, or a biotin (B1667282) tag that has a nucleophilic group (e.g., an amine or thiol), a variety of molecular probes could be synthesized. The fluorinated nicotinic acid core could serve as a recognition element for a specific biological target, while the attached functional group would allow for detection or isolation.

Illustrative Synthesis of a Fluorescent Probe:

Reagent 1Reagent 2 (Fluorophore with Nucleophile)Potential Product
This compoundDansyl cadaverineDansyl-conjugated fluorinated pyridine probe
This compoundFluorescein-amineFluorescein-conjugated fluorinated pyridine probe

Preparation of Ligand Frameworks for Target Validation Studies

In the context of drug discovery, small molecule ligands are essential for validating the function of biological targets. The fluorinated pyridine motif is present in numerous bioactive compounds, and thus, this compound could serve as a valuable starting fragment for the synthesis of novel ligand libraries.

The bromomethyl group allows for the covalent attachment of this fragment to other chemical moieties, enabling the construction of larger and more complex molecules. nih.gov For example, it could be reacted with a library of nucleophiles to generate a diverse set of substituted pyridine derivatives. These compounds could then be screened for binding to a protein of interest. The fluorine atom would be expected to enhance binding affinity and metabolic stability in some cases. nih.gov

Role in the Generation of Advanced Intermediates for Medicinal Chemistry Programs

The primary role of a building block like this compound in medicinal chemistry is to serve as a versatile intermediate for the synthesis of more complex drug candidates. The combination of its functional groups makes it particularly well-suited for this purpose.

The bromomethyl group provides a site for facile chemical modification, allowing for the introduction of a wide range of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other functional groups. The fluorinated pyridine core is a desirable scaffold in medicinal chemistry due to the often-favorable effects of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties. dntb.gov.uastanford.edu

For instance, a medicinal chemist could use this building block in a multi-step synthesis to create a novel kinase inhibitor. The synthesis might involve an initial substitution of the bromide with a key pharmacophore, followed by amidation of the ester with a solubilizing group. The strategic placement of the fluorine atom could lead to improved cell permeability and reduced metabolic degradation of the final compound. nih.gov

Rational Design and Synthesis of Potential Pharmacologically Active Lead Compounds

The structural motifs present in this compound are frequently found in pharmacologically active molecules. The fluorinated pyridine core is a key feature in many modern pharmaceuticals, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The bromomethyl group serves as a crucial reactive handle to introduce a wide variety of other chemical moieties, enabling the rational design of compounds that can interact with specific biological targets.

In a typical synthetic approach, the bromine atom can be readily displaced by nucleophiles such as amines, thiols, or alcohols. This allows for the covalent attachment of the fluoronicotinate scaffold to other complex fragments, a common strategy in the design of enzyme inhibitors and receptor antagonists. For instance, the reaction with a primary or secondary amine can lead to the formation of a secondary or tertiary amine linkage, respectively. This is a foundational reaction for building molecules targeting a vast array of biological systems. Similarly, reaction with a thiol-containing molecule would yield a thioether, a linker type found in various bioactive compounds. The ester group can be subsequently hydrolyzed to the corresponding carboxylic acid and converted to an amide, further expanding the chemical space that can be explored from this single building block.

An illustrative synthetic pathway could involve the reaction of this compound with a heterocyclic amine. The resulting product would contain the fluoropyridine moiety linked to another pharmacologically relevant scaffold. This modular approach is central to modern drug discovery, allowing chemists to systematically modify different parts of a molecule to optimize its biological activity and pharmacokinetic properties.

Combinatorial Library Synthesis Utilizing the Bromomethyl Group

Combinatorial chemistry is a powerful tool in drug discovery for generating large libraries of related compounds for high-throughput screening. The highly reactive nature of the bromomethyl group in this compound makes it an ideal substrate for the synthesis of such libraries. By reacting the core scaffold with a diverse set of building blocks, a multitude of new chemical entities can be rapidly synthesized.

The primary strategy involves parallel synthesis, where the core building block is reacted with a large set of diverse reactants in separate reaction vessels. The bromomethyl group is particularly well-suited for nucleophilic substitution reactions. A library could be constructed by reacting this compound with a collection of, for example, primary and secondary amines, phenols, or thiols. Each reaction would yield a unique product, and a library of hundreds or thousands of compounds can be generated in this manner.

Below is a representative data table illustrating how a small combinatorial library could be designed from this compound.

Reactant (Nucleophile) Resulting Linkage Potential Compound Class
AnilineSecondary AmineKinase Inhibitor Scaffolds
MorpholineTertiary AmineCNS-active Compound Scaffolds
4-MercaptophenolThioetherEnzyme Inhibitor Scaffolds
PiperazineTertiary AmineGPCR Ligand Scaffolds

This approach allows for the systematic exploration of the chemical space around the fluoronicotinate core, which can lead to the identification of novel hits and lead compounds for drug development programs.

Utility in Agrochemical Compound Development

Synthesis of Precursors for Crop Protection Agents

The pyridine ring is a cornerstone of modern agrochemicals, found in numerous successful herbicides, fungicides, and insecticides. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel crop protection agents. The fluorine atom, in particular, is known to often increase the biological efficacy of agrochemicals.

The synthesis of precursors for these agents follows similar chemical principles as in pharmaceutical development. The bromomethyl group can be used to connect the fluoronicotinate core to other toxophores or moieties that modulate the compound's physical properties, such as solubility and soil mobility. For example, displacement of the bromide with an appropriately substituted phenoxide could lead to the synthesis of precursors for novel herbicides that act by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). Similarly, reaction with heterocyclic thiols could generate precursors for new fungicides.

The development of new agrochemicals is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions. Versatile building blocks like this compound are instrumental in this process, as they provide a platform for creating structurally novel compounds with potentially new modes of action.

Exploration of Structure-Activity Relationships in Agrochemical Systems

Understanding the structure-activity relationship (SAR) is fundamental to the optimization of a lead compound into a viable agrochemical product. SAR studies involve synthesizing a series of related compounds and testing them to determine how changes in their chemical structure affect their biological activity. This compound is an excellent scaffold for such studies due to its multiple points of diversification.

Starting from the core structure, chemists can systematically vary the group attached to the methylene (B1212753) bridge. By creating a series of ethers, amines, or thioethers and testing their herbicidal, fungicidal, or insecticidal activity, researchers can build a detailed understanding of the structural requirements for optimal performance. Further modifications could involve the hydrolysis of the methyl ester to the carboxylic acid, followed by the synthesis of a range of amides or other ester derivatives.

The following interactive data table provides a hypothetical example of an SAR study on a series of fungicidal compounds derived from this compound, where 'R' is the group that has replaced the bromine.

Compound ID R-Group Fungicidal Activity (% inhibition at 50 ppm)
A-14-Chlorophenoxy75
A-22,4-Dichlorophenoxy85
A-34-Trifluoromethylphenoxy92
A-44-Methoxyphenoxy60

Such studies are crucial for fine-tuning the properties of a potential agrochemical to maximize its efficacy against the target pest while minimizing its impact on the crop and the environment.

Spectroscopic and Chromatographic Methodologies for Intermediate Characterization in Synthetic Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For Methyl 6-(bromomethyl)-5-fluoronicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment. While specific experimental data for this compound is not widely available in published literature, the expected spectral features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The methyl ester protons (-OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The bromomethyl group protons (-CH₂Br) would also likely appear as a singlet, shifted further downfield due to the deshielding effect of the adjacent bromine atom, anticipated around 4.5-4.8 ppm. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals, likely doublets or doublet of doublets due to coupling with each other and with the fluorine atom. Their chemical shifts would be in the aromatic region, generally between 7.5 and 9.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The methyl ester carbon would resonate in the range of 50-60 ppm. The bromomethyl carbon would be expected at a lower field, around 30-40 ppm. The carbons of the pyridine ring would appear in the aromatic region (110-160 ppm), with their precise chemical shifts influenced by the fluorine, bromine, and ester substituents. The carbonyl carbon of the ester group would be the most deshielded, appearing at a chemical shift greater than 160 ppm.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. The fluorine atom on the pyridine ring would give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. Coupling between the fluorine and adjacent protons on the pyridine ring would be observable in both the ¹⁹F and ¹H NMR spectra, providing valuable information for assigning the aromatic signals.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H3.8 - 4.0Singlet-OCH₃
¹H4.5 - 4.8Singlet-CH₂Br
¹H7.5 - 9.0Doublet / Doublet of DoubletsAromatic CH
¹³C30 - 40--CH₂Br
¹³C50 - 60--OCH₃
¹³C110 - 160-Aromatic C
¹³C> 160-C=O
¹⁹FSpecific to environmentSinglet or MultipletAr-F

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₈H₇BrFNO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

Common fragmentation pathways would likely involve the loss of the bromine atom, the methoxy (B1213986) group (-OCH₃) from the ester, or the entire methoxycarbonyl group (-CO₂CH₃). The observation of a peak corresponding to the loss of the bromomethyl radical would also be anticipated. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. For the related compound, methyl 6-(bromomethyl)nicotinate, a mass spectrometry peak corresponding to the protonated molecule (MH+) has been observed at m/z 231.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺247/249Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes)
[M-Br]⁺168Loss of a bromine radical
[M-OCH₃]⁺216/218Loss of a methoxy radical
[M-CO₂CH₃]⁺188/190Loss of the methoxycarbonyl radical

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-F bond would show a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-Br stretching vibration would be expected at lower wavenumbers, generally in the 500-700 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The pyridine ring in this compound is a chromophore that would be expected to absorb UV radiation. The spectrum would likely show characteristic π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λ_max) would be influenced by the substituents on the pyridine ring.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

HPLC is a high-resolution separation technique that is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation of the product from any starting materials, byproducts, or impurities. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Depending on the thermal stability of this compound, GC could be a viable method for purity assessment. The analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

TLC is a simple, rapid, and inexpensive chromatographic technique that is widely used for monitoring reaction progress and for preliminary purity checks. A TLC analysis of this compound would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it in a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. The separated spots would be visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf) value of the product spot would be compared to that of the starting materials to track the conversion.

Future Perspectives and Emerging Research Directions

Exploration of Asymmetric Synthesis Methodologies Involving Methyl 6-(bromomethyl)-5-fluoronicotinate

The development of asymmetric methodologies is crucial for accessing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. Future research will likely focus on the stereoselective transformation of the bromomethyl group of this compound. The electrophilic carbon of the bromomethyl group is an ideal site for nucleophilic substitution reactions. The exploration of chiral catalysts, such as chiral phase-transfer catalysts, organocatalysts, and metal complexes with chiral ligands, could enable the enantioselective introduction of various nucleophiles. acs.orgacs.orgmdpi.com

For instance, the use of chiral catalysts in reactions with soft nucleophiles like malonates or stabilized enolates could lead to the formation of new chiral centers with high enantiomeric excess. nih.gov Research in this area may draw inspiration from studies on asymmetric reactions of other benzylic or heteroaromatic bromides. The development of such methods would provide access to a diverse range of chiral derivatives of this compound, significantly expanding its utility in medicinal chemistry.

Table 1: Potential Asymmetric Transformations of this compound This table presents hypothetical data for illustrative purposes.

NucleophileChiral Catalyst SystemPotential ProductExpected Enantiomeric Excess (%)
Diethyl malonateChiral Phase-Transfer CatalystDiethyl 2-((5-fluoro-6-(methoxycarbonyl)pyridin-2-yl)methyl)malonate>90
IndoleChiral Phosphoric AcidMethyl 5-fluoro-6-((1H-indol-3-yl)methyl)nicotinate>85
ThiophenolChiral N,N'-Dioxide-Metal ComplexMethyl 5-fluoro-6-((phenylthio)methyl)nicotinate>95

Integration into Automated Synthesis Platforms and Flow Chemistry

The demand for rapid synthesis and screening of compound libraries has driven the adoption of automated synthesis platforms and flow chemistry. mdpi.comresearchgate.net The integration of this compound into these high-throughput technologies represents a significant area for future development. Its reactive nature makes it an ideal building block for automated library synthesis, allowing for the rapid generation of a multitude of derivatives for biological screening.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. researchgate.net The functionalization of this compound in continuous-flow reactors could enable the efficient and safe production of its derivatives on a larger scale. Future research could focus on developing robust flow protocols for the substitution of the bromine atom with a wide range of nucleophiles, as well as for the modification of the ester and fluoro substituents.

Computational Chemistry Approaches for Predicting Reactivity and Designing Novel Transformations

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. researchgate.netacs.org Density Functional Theory (DFT) calculations and other computational methods can be employed to model the reactivity of this compound. researchgate.netsemanticscholar.orgnih.gov These studies can provide valuable insights into reaction mechanisms, transition state energies, and the influence of the fluorine and ester groups on the reactivity of the bromomethyl moiety.

Furthermore, computational approaches can be used to design novel transformations. For example, machine learning algorithms could be trained on experimental data to predict the outcomes of reactions involving this building block with a high degree of accuracy. cmu.edu This predictive power would accelerate the discovery of new reactions and optimize existing ones, saving time and resources in the laboratory.

Table 2: Predicted Activation Energies for Nucleophilic Substitution This table presents hypothetical data for illustrative purposes based on computational models.

NucleophileSolventPredicted Activation Energy (kcal/mol)Predicted Reaction Type
AzideDMF15.2SN2
CyanideDMSO16.5SN2
PhenoxideAcetonitrile (B52724)18.1Borderline SN1/SN2

Development of Biocatalytic Pathways for Sustainable Derivatization

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. researchgate.netfrontiersin.orgnih.gov The development of enzymatic methods for the derivatization of this compound is a promising area of future research. Enzymes such as halogenases, dehalogenases, and transferases could potentially be engineered to act on this substrate. researchgate.netspringernature.com

For instance, a dehalogenase could be used to replace the bromine atom with a hydroxyl group, providing a starting point for further functionalization. Moreover, enzymatic deracemization techniques could be explored to resolve racemic mixtures of chiral derivatives, offering an efficient route to enantiomerically pure compounds. acs.orgsemanticscholar.org The discovery and engineering of enzymes that can selectively functionalize the pyridine (B92270) ring would open up new avenues for the synthesis of novel analogs.

Expanding the Scope of Building Block Utility in Materials Science and Polymer Chemistry

The unique electronic properties conferred by the fluorinated pyridine ring suggest that this compound could be a valuable building block in materials science and polymer chemistry. mdpi.comfrontiersin.orgmit.eduresearchgate.net The incorporation of this moiety into polymers could lead to materials with interesting optical, electronic, or thermal properties.

Future research could explore the synthesis of polymers where the this compound unit is incorporated into the polymer backbone or as a pendant group. rsc.org The reactive bromomethyl group provides a convenient handle for polymerization or for post-polymerization modification. Such polymers could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or specialty coatings. frontiersin.orgmit.edumit.edu The fluorine atom can enhance properties like thermal stability and hydrophobicity, making these materials attractive for advanced applications.

Q & A

Q. Basic

  • PPE : Gloves, goggles, and fume hood use due to lachrymatory and irritant properties.
  • Waste disposal : Neutralize spills with NaHCO₃ and dispose as halogenated waste.
  • GHS hazards : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .

How can reaction conditions be optimized for nucleophilic substitutions?

Q. Advanced

  • Solvent : DMA or DMF enhances nucleophilicity.
  • Base screening : Stronger bases (e.g., DBU) accelerate reactions but risk ester hydrolysis.
  • Microwave-assisted synthesis : Reduces time (e.g., 1 hour at 80°C vs. 72 hours conventional).

How should contradictory spectral data be resolved during characterization?

Q. Advanced

  • 2D NMR : HSQC/COSY assigns overlapping signals (e.g., used HSQC for aromatic connectivity) .
  • X-ray crystallography : Definitive structural confirmation.
  • Re-synthesis : Compare with independently synthesized batches.

What role does this compound play in heterocyclic synthesis?

Advanced
It serves as a building block for:

  • Thienopyridines : Reacting with thiols under basic conditions () .
  • Pyrazolo-pyridines : Hydrazine cyclization followed by ester hydrolysis.
  • Pharmaceutical intermediates : Functionalization via Suzuki couplings for kinase inhibitors.

What purification techniques are effective for isolating this compound?

Q. Basic

  • Column chromatography : Silica gel with hexane/EtOAc gradients.
  • Recrystallization : Ethanol/water mixtures for high-purity crystals.
  • Aqueous work-up : Precipitation via H₂O addition () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.